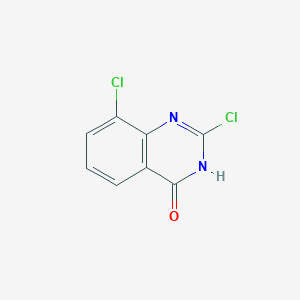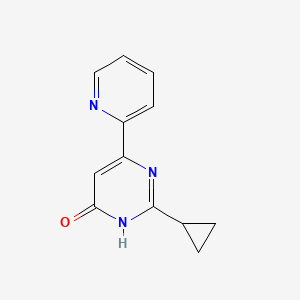
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate
Vue d'ensemble
Description
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate is an organic compound that belongs to the family of benzoic acid esters. It is an odorless, colorless, and crystalline solid that is soluble in many organic solvents. It is also known as this compound and is abbreviated as EDMB. It has a wide range of applications in scientific research, including as a reagent for the synthesis of various compounds, as a catalyst for chemical reactions, and as a pharmacological agent.
Applications De Recherche Scientifique
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as drugs, pesticides, and dyes. It is also used as a catalyst for chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In addition, EDMB is used as a pharmacological agent in the study of various biological processes, including the regulation of gene expression, cell signaling, and protein-protein interactions.
Mécanisme D'action
The exact mechanism of action of EDMB is not yet fully understood. However, it is believed that EDMB acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, EDMB can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDMB are not yet fully understood. However, it is believed that EDMB can reduce inflammation, pain, and fever. In addition, EDMB has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have potential anti-cancer properties. EDMB has also been shown to have antioxidant and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using EDMB in lab experiments is its low cost and availability. It is also relatively easy to synthesize, making it a convenient choice for laboratory use. However, EDMB is not very stable, and it is easily degraded by light and heat. In addition, EDMB can be toxic if ingested, so it should be handled with care in the lab.
Orientations Futures
Despite its wide range of applications, there is still much to be learned about EDMB. Future research should focus on further elucidating the mechanism of action of EDMB, as well as its biochemical and physiological effects. In addition, further research should be conducted to determine the potential therapeutic applications of EDMB, such as its use in cancer therapy. Finally, more research is needed to determine the optimal conditions for the synthesis of EDMB, as well as the most efficient methods for its use in laboratory experiments.
Propriétés
IUPAC Name |
ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(11)8(7(5)12)17-10(13)14/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPRIXZQIDCVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



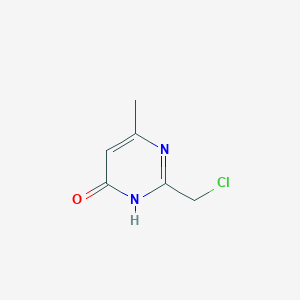
![4,4,4-trifluoro-3-oxo-2-{(E)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoic acid](/img/structure/B1461059.png)
![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)
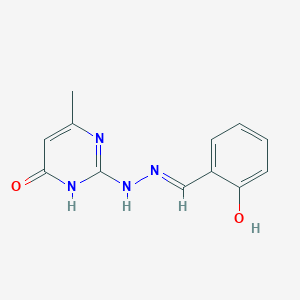
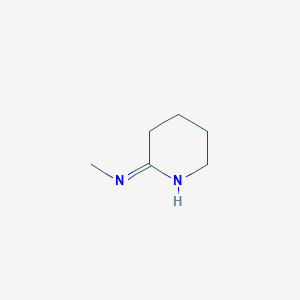
![N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B1461064.png)
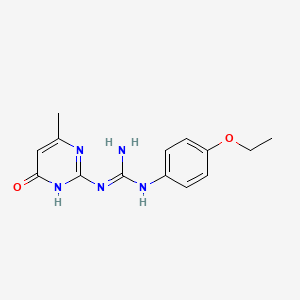

![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)
